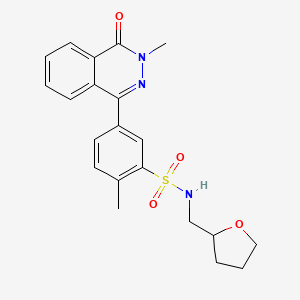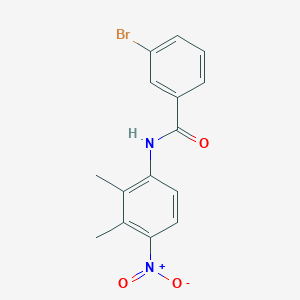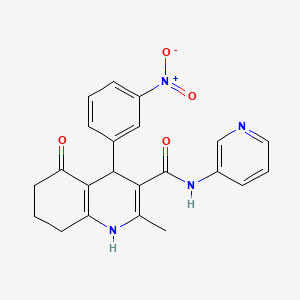
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and a pyridin-3-ylmethyl group attached to a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenol halide.
Coupling with pyridin-3-ylmethylamine: The 4-tert-butylphenol halide is then reacted with pyridin-3-ylmethylamine under suitable conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactors, to enhance efficiency and yield. Flow microreactors offer advantages like better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the tert-butylphenoxy group.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
- 2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
- 2-(4-tert-butylphenoxy)-N-(pyridin-3-ylethyl)propanamide
Uniqueness
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butylphenoxy group and the pyridin-3-ylmethyl group provides unique steric and electronic properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(18(22)21-13-15-6-5-11-20-12-15)23-17-9-7-16(8-10-17)19(2,3)4/h5-12,14H,13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBQOMCTDRJSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol](/img/structure/B4056377.png)
![4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4056384.png)
![(3-chloro-5-fluoro-4-methoxybenzyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4056391.png)
![N-(ADAMANTAN-1-YL)-2-{[4-BENZYL-5-(4-CHLOROPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4056394.png)

![4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4056406.png)

![1-(3-fluoro-4-methoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4056415.png)

![5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B4056424.png)
![1-(cyclohexylcarbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B4056426.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4056434.png)
![8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4056436.png)
